7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one
Description
Properties
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-8-(morpholin-4-ylmethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-25-15-4-2-14(3-5-15)18-13-27-21-16(20(18)24)6-7-19(23)17(21)12-22-8-10-26-11-9-22/h2-7,13,23H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHIPOAVHKIQSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3CN4CCOCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldol Condensation for Chromenone Scaffold Formation
The chromenone core is typically synthesized through acid- or base-catalyzed aldol condensation between substituted salicylaldehydes and β-ketoesters. For 7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one, the reaction begins with 2,4-dihydroxybenzaldehyde derivatives and methyl 3-(4-methoxyphenyl)-3-oxopropanoate. Under refluxing ethanol with piperidine as a catalyst, the aldol adduct forms, followed by cyclization to yield the 4H-chromen-4-one intermediate.
Critical Parameters :
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Temperature : 80–90°C for 6–8 hours.
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Solvent : Ethanol or methanol for optimal solubility.
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Catalyst : Piperidine (5–10 mol%) accelerates enolate formation.
Regioselective Hydroxylation at C-7
The 7-hydroxy group is introduced via demethylation of a protected methoxy intermediate. For example, boron tribromide (BBr₃) in dichloromethane selectively cleaves the methyl ether at C-7 while preserving the 4-methoxyphenyl group. Alternative methods include using H₂SO₄ in acetic acid, though this risks over-demethylation.
Protecting Group Strategies
Hydroxyl Group Protection
To prevent undesired side reactions during C-8 functionalization, the 7-hydroxy group is protected as a tert-butyldimethylsilyl (TBDMS) ether. Protection is achieved using TBDMS-Cl and imidazole in DMF, followed by deprotection with tetrabutylammonium fluoride (TBAF).
Trifluoroacetic Acid-Mediated Deprotection
Final deprotection of the TBDMS group uses trifluoroacetic acid (TFA) in dichloromethane at 0°C to room temperature. This method avoids side reactions observed with harsher acids like HCl.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (30–50% ethyl acetate). High-performance liquid chromatography (HPLC) with C18 columns confirms purity (>95%).
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, OH), 7.45 (d, J = 8.8 Hz, 2H, ArH), 6.90 (d, J = 8.8 Hz, 2H, ArH), 6.65 (s, 1H, H-5), 3.85 (s, 3H, OCH₃), 3.70–3.60 (m, 4H, morpholine), 2.50–2.45 (m, 4H, morpholine).
Scalability and Industrial Adaptations
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinones or hydroxyquinones.
Reduction: Dihydro derivatives of the chromen-4-one core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in oxidative stress and inflammation.
Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response.
Comparison with Similar Compounds
Substituent Variations at Position 8
The morpholin-4-ylmethyl group at position 8 is critical for H3R antagonism. Comparisons with analogues bearing different substituents reveal distinct trends:
Key Insights :
Substituent Effects on the Aromatic Ring (Position 3)
The 4-methoxyphenyl group at position 3 influences electronic properties and receptor binding. Comparisons with hydroxylated and halogenated analogues:
Key Insights :
Electronic and Solvent Effects on Emission Spectra
Biological Activity
7-Hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one, commonly referred to as a coumarin derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential pharmacological effects. The following sections explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H23NO5, with a molecular weight of 365.42 g/mol. The compound features a coumarin backbone, which is known for its various biological properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antioxidant Activity
Coumarin derivatives are recognized for their antioxidant properties. Research indicates that this compound exhibits significant free radical scavenging ability, which may contribute to its protective effects against oxidative stress-related diseases .
2. Anticancer Properties
Studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. It has been reported to induce apoptosis in cancer cells through the activation of specific signaling pathways, including the caspase cascade .
3. Neuroprotective Effects
The compound has demonstrated neuroprotective properties in vitro and in vivo. It appears to modulate neurotransmitter systems and may offer therapeutic potential in neurodegenerative disorders such as Alzheimer's disease .
4. Antimicrobial Activity
Research indicates that this coumarin derivative exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting key metabolic pathways .
Table 1: Summary of Biological Activities
Case Study: Anticancer Effects
In a study assessing the anticancer effects of this compound on breast cancer cells (MCF-7), it was found that treatment with varying concentrations led to significant reductions in cell viability. The mechanism was linked to the activation of apoptotic pathways, as evidenced by increased levels of cleaved caspases and PARP .
Case Study: Neuroprotection in Experimental Models
In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque accumulation. Behavioral tests indicated enhanced memory retention compared to control groups .
Q & A
Basic: What synthetic strategies are recommended for constructing the chromenone core with morpholine and methoxyphenyl substituents?
The synthesis involves multi-step reactions starting with the chromenone core formation via Claisen-Schmidt condensation between 2-hydroxyacetophenone derivatives and substituted benzaldehydes . The morpholine-methyl group at position 8 is introduced via Mannich reactions , using formaldehyde and morpholine under reflux conditions in ethanol or methanol . Key considerations:
- Regioselectivity : Use directing groups (e.g., hydroxyl at position 7) to ensure proper substitution patterns.
- Reagents : Catalytic HCl or acetic acid improves Mannich reaction efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating intermediates .
Basic: Which spectroscopic techniques are essential for structural validation?
- NMR : H and C NMR confirm substitution patterns (e.g., methoxy singlet at ~3.8 ppm, morpholine protons at 2.4–3.7 ppm) .
- IR : Hydroxyl stretch (~3400 cm), carbonyl (C=O at ~1650 cm), and morpholine C-N (1250 cm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 409.16 for CHNO) .
- X-ray Crystallography : Resolves conformational details (e.g., dihedral angles between chromenone and morpholine groups) using SHELXL .
Basic: What preliminary biological assays are suitable for evaluating activity?
- Antimicrobial : Disk diffusion assays against S. aureus and E. coli with MIC values compared to standard antibiotics .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values, noting apoptosis via flow cytometry .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) .
Advanced: How can computational methods elucidate the mechanism of action against cancer targets?
- Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). The morpholine group may form hydrogen bonds with Lys721, while the methoxyphenyl occupies hydrophobic pockets .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- QSAR Studies : Correlate substituent electronegativity (e.g., methoxy vs. nitro groups) with IC values to guide structural optimization .
Advanced: How to resolve contradictions in reported biological activity data?
Discrepancies in IC values (e.g., 5 µM vs. 20 µM for MCF-7) may arise from:
- Assay Conditions : Varying serum concentrations or incubation times. Standardize protocols per CLSI guidelines .
- Compound Purity : Confirm >95% purity via HPLC (C18 column, acetonitrile/water gradient) .
- Cell Line Variability : Use authenticated lines (e.g., ATCC) and include positive controls (e.g., doxorubicin) .
Advanced: What strategies optimize yield in multi-step syntheses?
- Stepwise Monitoring : TLC after each step to identify side products (e.g., over-alkylation at position 3) .
- Microwave-Assisted Synthesis : Reduces reaction time for Mannich steps from 24 h to 2 h, improving yield by 15–20% .
- Solvent Optimization : Replace ethanol with DMF for polar intermediates, enhancing solubility and reaction rates .
Advanced: How does the morpholine group influence pharmacokinetic properties?
- Solubility : Morpholine increases water solubility (logP reduced from 3.5 to 2.8) compared to non-polar analogs .
- Metabolic Stability : In vitro liver microsome assays show morpholine resists CYP450 oxidation better than piperidine derivatives .
- Blood-Brain Barrier (BBB) Penetration : Predict using PAMPA-BBB; morpholine’s polarity limits CNS uptake (Pe <3.0 × 10 cm/s) .
Advanced: How to address spectral overlaps in NMR characterization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
